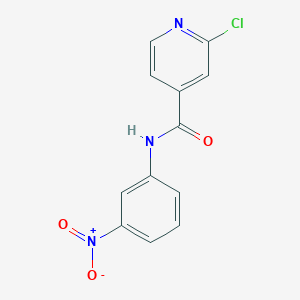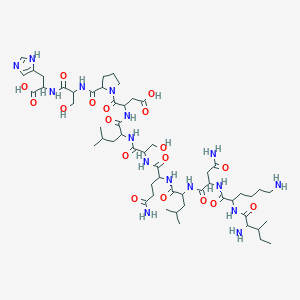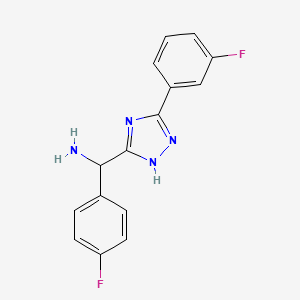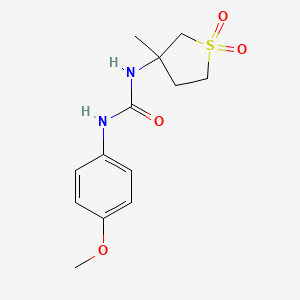
2-chloro-N-(3-nitrophenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a chloro group at the 2-position, a nitro group at the 3-position of the phenyl ring, and a carboxamide group attached to the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide typically involves the following steps:
Nitration of Phenyl Ring: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination of Pyridine Ring: The pyridine ring is chlorinated at the 2-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amidation Reaction: The chlorinated pyridine and nitrated phenyl intermediates are then coupled through an amidation reaction. This involves the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for 2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite, solvents (ethanol, water).
Oxidation: Potassium permanganate, solvents (water, acetone).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 2-chloro-N-(3-aminophenyl)-4-pyridinecarboxamide.
Oxidation: Formation of oxidized derivatives, potentially with hydroxyl or carboxyl groups.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the chloro group can facilitate binding to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with a fluoro group instead of a pyridine ring.
2-chloro-N-phenylacetamide: Lacks the nitro group and pyridine ring, simpler structure.
N-(4-fluoro-3-nitrophenyl)acetamide: Similar but without the chloro group.
Uniqueness
2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide is unique due to the combination of its chloro, nitro, and pyridinecarboxamide groups, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
263400-90-4 |
|---|---|
Fórmula molecular |
C12H8ClN3O3 |
Peso molecular |
277.66 g/mol |
Nombre IUPAC |
2-chloro-N-(3-nitrophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-6-8(4-5-14-11)12(17)15-9-2-1-3-10(7-9)16(18)19/h1-7H,(H,15,17) |
Clave InChI |
RVVKEFXKLPBYAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)


![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)



